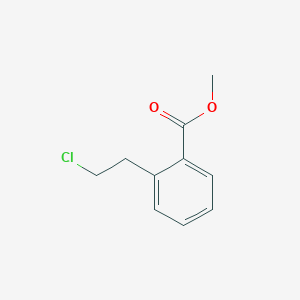

Methyl 2-(2-chloroethyl)benzoate

Description

Contextualization of the Chemical Compound within Benzoate (B1203000) Ester Chemistry

Methyl 2-(2-chloroethyl)benzoate belongs to the large family of benzoate esters. Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. They are widely utilized in various fields, serving as fragrances, food preservatives, and crucial intermediates in the synthesis of more complex molecules. The reactivity of benzoate esters is largely dictated by the nature of the substituents on both the benzene ring and the ester group.

In the case of this compound, the presence of a 2-chloroethyl group at the ortho position of the methyl ester introduces specific electronic and steric features. The chloroethyl group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the ester functionality. Furthermore, the chloroethyl moiety itself presents a reactive site for nucleophilic substitution reactions, making the compound a potentially versatile building block in organic synthesis.

Overview of Research Trajectories and Academic Significance

An extensive search of academic databases and patent literature reveals a significant lack of specific research focused on this compound. While many studies exist on related benzoate esters and their applications in areas ranging from medicinal chemistry to materials science, this particular compound is seldom mentioned. Chemical suppliers list it as a "useful research chemical," suggesting its use in proprietary or unpublished research. pharmaffiliates.com The specific research trajectories and the academic significance of this compound are therefore not well-documented in the public domain.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

Given the limited available data, the scope of academic inquiry into this compound appears to be narrow at present. The primary objective of any future research would likely be to explore its synthetic accessibility and to investigate the reactivity of its chloroethyl group. Such studies could unlock its potential as a precursor for the synthesis of novel heterocyclic compounds or other functionalized benzoate derivatives. However, without published research, any discussion of specific academic objectives remains speculative.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 65787-71-5 | pharmaffiliates.combiosynth.commolbase.com |

| Molecular Formula | C₁₀H₁₁ClO₂ | pharmaffiliates.combiosynth.com |

| Molecular Weight | 198.64 g/mol | biosynth.com |

| SMILES | COC(=O)C1=CC=CC=C1CCCl | biosynth.com |

Properties

IUPAC Name |

methyl 2-(2-chloroethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCAWLBAPUTXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736614 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65787-71-5 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2 Chloroethyl Benzoate

Established Synthetic Pathways and Precursor Chemistry

Esterification Reactions Involving 2-(2-chloroethyl)benzoic Acid

A primary and straightforward route to methyl 2-(2-chloroethyl)benzoate is through the direct esterification of 2-(2-chloroethyl)benzoic acid with methanol (B129727). This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product side.

The precursor, 2-(2-chloroethyl)benzoic acid, can be synthesized through various methods, with one common approach being the chlorination of a suitable precursor like 2-ethylbenzoic acid.

Table 1: Reaction Parameters for Esterification of Benzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Benzoic acid | Ethanol (B145695) | Sulfuric acid | Boiling | Not specified | Not specified |

| Benzoic acid | 2-Ethylhexanol | Tetraisopropyl titanate | 190-230 | 4.5 | Not specified |

| p-Methylbenzoic acid | Methanol | Not specified | Not specified | Not specified | >99 (GC, area %) |

Haloalkylation Strategies for Benzoate (B1203000) Esters

Haloalkylation offers an alternative approach where a benzoate ester is functionalized with a haloalkyl group. In the context of synthesizing this compound, this would involve reacting a suitable methyl benzoate derivative with a reagent that can introduce the 2-chloroethyl group. While direct haloalkylation at the ortho position of methyl benzoate is challenging, related strategies can be employed.

For instance, Friedel-Crafts acylation of benzene (B151609) with 2-chloroacetyl chloride, followed by reduction and subsequent esterification, represents a multi-step but viable pathway.

Directed Chlorination Approaches of Precursor Methyl Benzoates

Directed chlorination of a precursor methyl benzoate, specifically methyl 2-ethylbenzoate, presents a more direct route. This method involves the selective chlorination of the ethyl side chain. Such reactions are typically radical in nature and can be initiated by UV light or chemical initiators. google.com The conditions must be carefully controlled to favor substitution on the alkyl chain over electrophilic aromatic substitution on the benzene ring. google.comlibretexts.org

A patent describes a similar process for the preparation of methyl p-chloromethyl benzoate, where methyl p-toluate (B1214165) is chlorinated under UV light or with a radical initiator. google.com This process achieves chlorination on the methyl group of the side chain. google.com The reaction conditions include temperatures between 70°C and 140°C. google.com

Novel and Evolving Synthetic Techniques

Catalytic Approaches in C-Cl Bond Formation for Related Systems

Modern synthetic chemistry is increasingly focused on the development of catalytic methods for the formation of carbon-halogen bonds, offering milder and more selective reaction conditions. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, related research on catalytic C-Cl bond formation is highly relevant.

Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in forming C-C bonds and could potentially be adapted for C-Cl bond formation. nih.gov Research has also explored nickel-catalyzed reactions for the activation of C-F bonds, which could pave the way for similar activations of C-H bonds for subsequent chlorination. researchgate.net These catalytic systems often employ specific ligands to control the reactivity and selectivity of the metal center. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Chloroethyl Benzoates

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgresearchwithnj.com In the context of synthesizing chloroethyl benzoates, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency. rsc.orgresearchwithnj.comwjpmr.com

Key aspects of a greener synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. wjpmr.com

Use of Catalysts: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. wjpmr.com

Safer Solvents and Auxiliaries: Utilizing environmentally friendly solvents or, ideally, performing reactions in solvent-free conditions. wjpmr.com

For example, the use of solid acid catalysts instead of corrosive mineral acids in esterification reactions can simplify purification and reduce environmental impact. confis.cz Furthermore, exploring enzymatic or biocatalytic methods could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov The direct hydrogenation of methyl benzoate to produce benzaldehyde (B42025) is cited as a process that aligns with green chemistry principles. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for the Chemical Compound

The selection of an appropriate solvent and the control of reaction temperature are crucial for maximizing the yield and minimizing side reactions during the synthesis of this compound.

Solvent Effects: In the context of esterification of substituted benzoic acids, the solvent plays a significant role. While the reaction can be carried out under solvent-free conditions, particularly with heterogeneous catalysts, the use of a solvent can facilitate heat transfer, improve solubility of reagents, and influence the reaction equilibrium. For the esterification of benzoic acid derivatives, non-polar, aprotic solvents are often favored to minimize competing reactions. In some methodologies, an excess of the alcohol reactant, such as methanol, can also serve as the solvent, which helps to shift the equilibrium towards the product side.

Temperature Dependencies: The reaction temperature directly impacts the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of undesirable by-products and potential decomposition of the reactants or products. For the acid-catalyzed esterification of benzoic acids, reactions are typically conducted at reflux temperature. For instance, in a study on the esterification of benzoic acid with methanol using supported iron oxide nanoparticles as a catalyst, the reaction was carried out at the reflux temperature of methanol to achieve a high yield. Similarly, the use of a phosphoric acid-modified montmorillonite (B579905) K-10 clay catalyst for the esterification of substituted benzoic acids with methanol was optimized at reflux temperature.

The following table summarizes the effect of temperature on the esterification of benzoic acid with methanol using a supported iron oxide nanoparticle catalyst, illustrating the general principle of temperature dependency.

| Entry | FeNP (mol. %) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 0.3 | 10 | r.t. | 10 |

| 2 | 0.3 | 10 | 40 | 22 |

| 3 | 0.3 | 10 | reflux | 99 |

| Table 1: Screening of reaction temperatures in the esterification of benzoic acid with methanol. google.com |

The choice of reagents and, most importantly, the catalyst, is paramount in achieving high conversion efficiency in the synthesis of this compound, particularly in the esterification step.

Reagents: For the esterification of 2-(2-chloroethyl)benzoic acid, the primary reagents are the acid itself and methanol. The molar ratio of these reactants is a key variable. Using a large excess of methanol can drive the equilibrium towards the formation of the methyl ester, thereby increasing the yield.

Catalysts: A wide array of catalysts can be employed for the esterification of carboxylic acids. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional homogeneous catalysts include strong mineral acids such as concentrated sulfuric acid and p-toluenesulfonic acid. These are effective but can be difficult to separate from the reaction mixture, often requiring neutralization and extensive workup procedures, which can generate significant waste.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been developed. These are generally more environmentally friendly as they can be easily recovered by filtration and potentially reused. Examples of heterogeneous catalysts that have shown high efficacy in the esterification of benzoic acid derivatives include:

Modified Clays: Phosphoric acid-modified Montmorillonite K-10 clay has been demonstrated to be an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ontosight.ai

Supported Metal Oxides: Iron oxide nanoparticles supported on mesoporous silica (B1680970) (FeNP@SBA-15) have been used as a highly efficient and reusable catalyst for the esterification of a broad range of carboxylic acids, including benzoic acid, with excellent yields. google.com

Zirconium-based Catalysts: Zirconium metal catalysts fixed with titanium have been reported to have good activity for the synthesis of a series of methyl benzoate compounds. researchgate.net

Ion Exchange Resins: Acidic ion exchange resins like Amberlyst-15 are also effective solid acid catalysts for esterification reactions. researchgate.net

Deep Eutectic Solvents (DES): A combination of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been used as a dual solvent-catalyst system, showing high catalytic activity in the esterification of benzoic acid. researchgate.net

The following table provides a comparison of different catalytic systems for the esterification of benzoic acid, highlighting the conversion efficiencies.

| Catalyst | Catalyst Loading | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| Phosphoric acid-modified Montmorillonite K-10 | 10 wt% | Methanol | Reflux | 5 | >95 (Yield) |

| FeNP@SBA-15 | 0.1 mol% | Methanol | Reflux | 6 | 99 (Yield) |

| Deep Eutectic Solvent (p-TSA/BTEAC) | 10 wt% | Butanol | 75 | - | 87.8 (Conversion) |

| Zirconium-Titanium Solid Acid | - | Methanol | 120 | 24 | - |

| Table 2: Comparison of various catalysts for the esterification of benzoic acid. google.comontosight.airesearchgate.netresearchgate.net |

The selection of the optimal catalyst will depend on factors such as cost, availability, reaction conditions, and desired purity of the final product. For an industrial-scale synthesis, a reusable heterogeneous catalyst would likely be preferred to minimize cost and environmental impact.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 2 Chloroethyl Benzoate

Reactivity of the Chloroethyl Moiety

The chloroethyl group attached to the benzene (B151609) ring at the ortho position is a key site of reactivity. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to various reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom bonded to the chlorine in the chloroethyl group is a primary alkyl halide, which readily undergoes nucleophilic substitution reactions. These reactions can proceed through two main pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The SN2 pathway is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org This pathway is favored for primary alkyl halides due to minimal steric hindrance. masterorganicchemistry.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For Methyl 2-(2-chloroethyl)benzoate, reaction with nucleophiles such as hydroxides, amines, or thiols would be expected to proceed predominantly via an SN2 mechanism, leading to the substitution of the chlorine atom.

The SN1 pathway , in contrast, is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com This pathway is more common for tertiary alkyl halides because they can form more stable carbocations. masterorganicchemistry.com While the primary carbocation that would be formed from this compound is inherently unstable, the proximity of the benzene ring can have an influence. Benzylic halides, for instance, show enhanced reactivity in both SN1 and SN2 reactions due to stabilization of the transition state or carbocation intermediate by the aromatic ring. msu.edu However, given the primary nature of the halide in the chloroethyl group, the SN2 pathway is the more probable route for nucleophilic substitution.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for the Chloroethyl Moiety

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Stereochemistry | Racemization | Inversion of configuration |

| Likelihood for this compound | Low | High |

Elimination Reactions Leading to Olefinic Intermediates

In competition with substitution reactions, the chloroethyl group can also undergo elimination reactions, typically E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), to form an alkene. youtube.com

The E2 reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, which departs simultaneously to form a double bond. libretexts.org This mechanism is favored by strong, bulky bases and is second order, depending on the concentrations of both the substrate and the base. libretexts.orgutdallas.edu For this compound, treatment with a strong base like potassium tert-butoxide could lead to the formation of methyl 2-vinylbenzoate via an E2 pathway.

The E1 reaction proceeds in two steps, starting with the formation of a carbocation intermediate, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the double bond. utdallas.edu This pathway is more common for tertiary alkyl halides and is often in competition with the SN1 reaction. youtube.com Due to the instability of the primary carbocation, the E1 pathway is less likely for this compound.

Intramolecular Cyclization and Rearrangement Pathways (e.g., formation of quinoxaline (B1680401) derivatives from related mustards)

The presence of both a reactive chloroethyl group and a benzoate (B1203000) moiety on the same molecule opens up the possibility of intramolecular reactions. A notable example from related compounds is the cyclization of nitrogen mustards. For instance, the nitroaromatic mustard, methyl N-{2-[bis(2-chloroethyl)amino]-5,nitrophenyl}anthranilate, undergoes rapid intramolecular cyclization to form a dihydroquinazoline (B8668462) derivative. iucr.org This type of reaction highlights the ability of a chloroethyl group to act as an electrophile in an intramolecular fashion.

While this compound is not a nitrogen mustard, analogous intramolecular cyclizations can be envisioned, potentially leading to the formation of heterocyclic systems under appropriate conditions. The formation of quinoxaline derivatives, which are important nitrogen-containing heterocyclic compounds, often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netnih.gov Although a direct pathway from this compound to a quinoxaline is not typical, its structural motif is found in precursors for other heterocyclic systems like quinazolines. nih.govresearchgate.net

Transformations Involving the Benzoate Ester Group

The methyl benzoate portion of the molecule also possesses its own characteristic reactivity, primarily centered around the carbonyl group of the ester.

Transesterification Processes

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group (in this case, methoxy) with another alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org The process is an equilibrium, and to drive the reaction towards the desired product, the alcohol reactant is often used in excess as the solvent. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. In a basic medium, the alkoxide of the new alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the original alkoxide. libretexts.org For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 2-(2-chloroethyl)benzoate.

Reduction Reactions of the Ester Moiety

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org In this case, the methyl ester would be reduced to a hydroxymethyl group, yielding (2-(2-chloroethyl)phenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent for this transformation. libretexts.org

Reduction to an Aldehyde: A partial reduction of the ester to an aldehyde can be achieved using specific reducing agents under controlled conditions. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is commonly used for this purpose. libretexts.org This would convert the methyl ester group into a formyl group, producing 2-(2-chloroethyl)benzaldehyde.

Table 2: Summary of Reduction Reactions of the Benzoate Ester Group

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2-(2-chloroethyl)phenyl)methanol | -COOCH₃ → -CH₂OH |

| Diisobutylaluminum hydride (DIBAL-H) at -78 °C | 2-(2-chloroethyl)benzaldehyde | -COOCH₃ → -CHO |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (2-(2-chloroethyl)phenyl)methanol |

| 2-(2-chloroethyl)benzaldehyde |

| 2-Chloroethanol |

| Dichloroethane |

| Diisobutylaluminum hydride (DIBAL-H) |

| Ethyl 2-(2-chloroethyl)benzoate |

| Ethyl acetate |

| Ethyl benzoate |

| Ethanol |

| Lithium aluminum hydride (LiAlH₄) |

| This compound |

| Methyl 2-(chloromethyl)benzoate |

| Methyl 2-vinylbenzoate |

| Methyl N-{2-[bis(2-chloroethyl)amino]-5,nitrophenyl}anthranilate |

| Potassium tert-butoxide |

| Quinoxaline |

| Sodium borohydride (NaBH₄) |

| Benzoyl peroxide |

| Benzaldehyde (B42025) |

| Benzoic acid |

| Glycolophenone |

| Benzoyl chloride |

| 2-Chloroethyl benzoate |

| 2-Chloroethyl methyl ether |

| Methyl p-chloromethyl benzoate |

| p-Toluic acid |

| 2-hydroxy-2-methylpropylidene |

| Phenanthrene |

| 2-butanone |

| 1-methylcyclopropanol |

| 2,2-dimethyloxirane |

| 2-chloro-5-methylphenol |

| 4-fluoro-2-methoxy |

| 2,4-dinitrofluorobenzene |

| 1-iodo-1-methylcyclohexane |

| 2-bromo-2-methylbutane |

| 2-chloro-2-methylpentane |

| 3-chloro-3-ethylpentane |

| 3-chloro-2-methylpentane |

| 2-methyl-2-butanol |

| 2-methyl-1-butene |

| 2-methyl-2-butene |

| 2-chloro-2-methylbutane |

| 1-propanol |

| Potassium hydroxide |

| 2-methyl-1-chlorocyclohexane |

| 3-methylcyclohexene |

| 1-methylcyclohexene |

Reactions at the Aromatic Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene derivatives. The rate and regioselectivity (the position of substitution) of these reactions on this compound are controlled by the combined directing effects of the existing substituents.

The methoxycarbonyl group (-COOCH₃) is a deactivating group. Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. rsc.orgyoutube.com This group directs incoming electrophiles primarily to the meta position (C5). rsc.orgyoutube.comaiinmr.comumkc.edu

The 2-chloroethyl group (-CH₂CH₂Cl) is classified as a weakly deactivating ortho,para-director. While the alkyl chain is inherently electron-donating and activating, the electronegative chlorine atom exerts an electron-withdrawing inductive effect, which slightly deactivates the ring compared to a simple ethyl group. Nonetheless, it directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.

The competition between these directing effects determines the outcome of EAS reactions. The strong deactivation by the ester group suggests that harsh reaction conditions may be necessary.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile. quora.com Substitution is expected to occur at the positions activated by the 2-chloroethyl group (C4 and C6) and the position directed by the methoxycarbonyl group (C5). This would likely result in a mixture of isomeric products: Methyl 2-(2-chloroethyl)-4-nitrobenzoate, Methyl 2-(2-chloroethyl)-6-nitrobenzoate, and Methyl 2-(2-chloroethyl)-5-nitrobenzoate.

Halogenation: Reactions like bromination (Br₂ with a Lewis acid catalyst like FeBr₃) or chlorination (Cl₂ with AlCl₃) would proceed via a similar competitive mechanism. libretexts.orgyoutube.com The electrophilic halogen would attack the positions least deactivated by the ester group and activated by the alkyl halide group, leading to a mixture of halogenated isomers at the C4, C5, and C6 positions.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally inhibited on strongly deactivated rings. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the methoxycarbonyl group makes the aromatic ring of this compound a poor nucleophile, likely rendering it unreactive under standard Friedel-Crafts conditions. An interesting possibility is an intramolecular Friedel-Crafts reaction , where the chloroethyl side chain acts as the electrophile (activated by a Lewis acid) and attacks the aromatic ring to form a cyclic ketone, specifically a tetralone derivative. This type of cyclization is a known process for suitable substrates. beilstein-journals.org

Reaction Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, the principles governing these aspects can be discussed in the context of its structure.

Determination of Reaction Rates and Activation Energies

The rate of electrophilic aromatic substitution is critically dependent on the activation energy of the rate-determining step, which is the formation of the resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). masterorganicchemistry.com

Activation Energies: The activation energy for any EAS reaction on this substrate will be higher than that for benzene. The transition state leading to the carbocation intermediate is destabilized by the electron-withdrawing substituents, thus increasing the energy barrier that must be overcome for the reaction to proceed. No specific activation energy values for this compound have been experimentally reported.

Equilibrium Studies and Product Distributions

The distribution of isomeric products in an electrophilic substitution reaction can be governed by either kinetic or thermodynamic control. pressbooks.publibretexts.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. libretexts.orgmasterorganicchemistry.com The major product will be the one formed via the transition state with the lowest activation energy. For this compound, this would involve a complex balance between the electronic directing effects and steric hindrance at each potential reaction site (C4, C5, C6).

Thermodynamic Control: At higher temperatures, the substitution reaction may become reversible, allowing an equilibrium to be established. pressbooks.publibretexts.org Under these conditions, the product distribution will reflect the relative thermodynamic stabilities of the final isomeric products. The most stable isomer will be the major product, regardless of how fast it is formed. masterorganicchemistry.com Generally, isomers with less steric repulsion between bulky groups are more stable.

The precise product distribution for an electrophilic substitution on this compound has not been documented. However, a qualitative prediction suggests a mixture of isomers, with the exact ratios depending heavily on the specific electrophile and the reaction conditions (temperature, catalyst, solvent).

Table 1: Predicted Isomeric Products from Electrophilic Aromatic Substitution of this compound

This table is a theoretical prediction based on established chemical principles, as specific experimental data on product distribution for this compound is not available in the literature.

| Position of Substitution | Predicted Product Name | Directing Influence | Potential Factors Affecting Yield |

| C4 | Methyl 2-(2-chloroethyl)-4-(E)benzoate | para to -CH₂CH₂Cl | Electronically favored by the alkyl group; less sterically hindered than C6. |

| C5 | Methyl 2-(2-chloroethyl)-5-(E)benzoate | meta to -COOCH₃ | Electronically favored by the ester group. |

| C6 | Methyl 2-(2-chloroethyl)-6-(E)benzoate | ortho to -CH₂CH₂Cl | Electronically favored by the alkyl group; may be sterically hindered. |

| (E = Electrophile, e.g., -NO₂, -Br, -Cl) |

Synthesis and Exploration of Derivatives and Analogues of Methyl 2 2 Chloroethyl Benzoate

Structural Modifications at the Benzoate (B1203000) Ring

Alterations to the aromatic core of methyl 2-(2-chloroethyl)benzoate can significantly influence its chemical reactivity and properties. These modifications primarily involve changing the substitution pattern or introducing functional groups that alter the electronic environment of the ring.

ortho-, meta-, and para-Substituted Analogues

The positional isomerism of the chloroethyl group on the benzoate ring plays a critical role in the molecule's behavior. The standard representation is the ortho isomer, this compound. However, the meta and para isomers, methyl 3-(2-chloroethyl)benzoate and methyl 4-(2-chloroethyl)benzoate respectively, are also significant. chemscene.comnih.gov

The position of the substituent dictates the directing effects in further electrophilic aromatic substitution reactions. masterorganicchemistry.comchemistrysteps.com For instance, the reactivity and the position of a new incoming group are determined by the electronic properties and steric hindrance of the existing chloroethyl and ester groups. In microbial degradation studies, the position of substituents on the benzoate ring, such as chloro and methyl groups, has been shown to determine the metabolic pathway, with strains utilizing either ortho or meta cleavage pathways depending on the substitution pattern. nih.gov This highlights how the isomeric structure influences interactions at a molecular level.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the benzoate ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl), hydroxyl, and alkoxy groups increase the electron density of the benzene (B151609) ring. quora.comreddit.com This activation generally makes the ring more susceptible to electrophilic attack. For example, a methyl group, being weakly electron-donating, can enhance the reactivity of the ring. quora.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and the ester group (-COOCH₃) itself, decrease the electron density of the ring. brainly.comnih.gov The ester group in methyl benzoate is considered electron-withdrawing, which deactivates the ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.combrainly.com The introduction of additional EWGs, like a sulfamoyl group, further modifies the electronic properties and can direct subsequent reactions. For instance, in the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, the existing substituents guide the position of nucleophilic substitution on the ring. nih.gov

Derivatization of the Chloroethyl Side Chain

The 2-chloroethyl side chain is a primary site for chemical modification due to the reactivity of the carbon-chlorine bond. This allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Halogen Exchange Reactions

The chlorine atom in the chloroethyl group can be substituted with other halogens, a process that modifies the reactivity of the side chain. A common method for this transformation is the Finkelstein reaction, where a chloroalkane is treated with a solution of sodium iodide in acetone. This equilibrium-driven reaction results in the formation of the corresponding iodo-analogue, which is often a more reactive alkylating agent.

Similarly, bromo-analogues can be synthesized. For example, 2-(2-bromoethyl)benzoic acid methyl ester has been prepared from 2-(2-hydroxyethyl)benzoic acid methyl ester using triphenylphosphine (B44618) and carbon tetrabromide. google.com These halogen exchange reactions provide access to a range of haloethyl benzoates, expanding the synthetic utility of the parent compound.

Conversion to Amines, Ethers, and Other Functional Groups

The electrophilic nature of the carbon atom bonded to the chlorine makes it susceptible to nucleophilic attack, enabling the synthesis of various derivatives. smolecule.com

Amines: Reaction with primary or secondary amines can displace the chloride to form the corresponding amino derivatives. For example, N-methylalkylamines can be synthesized through various methods, including the reaction of an alkyl halide with an amine. orgsyn.org The synthesis of 2-(2'-chloroethylamino)ethyl benzoate hydrochloride demonstrates the conversion of a chloroethyl group to an amino functionality. cdnsciencepub.com

Ethers: Ethers can be formed by reacting the chloroethyl group with alkoxides or phenoxides via the Williamson ether synthesis. Numerous methods exist for the synthesis of chloroalkyl ethers, which can be seen as analogous reactions. For example, 2-chloroethyl methyl ether can be synthesized by the chlorination of ethylene (B1197577) glycol methyl ether with thionyl chloride. google.com

Ureido Derivatives: The synthesis of ureido derivatives typically involves a two-step process. First, the chloroethyl group is converted into an amine, as described above. The resulting amine can then be reacted with an isocyanate or a related reagent to form the corresponding urea.

Cyclization Products Derived from the Chloroethyl Moiety

The chloroethyl side chain can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. A notable example is the potential for cyclization to form isochroman-1-one. This transformation typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular nucleophilic attack of the carboxylate group on the electrophilic carbon of the chloroethyl chain, displacing the chloride. This reaction is a powerful method for constructing the isochromanone core, a structural motif found in various natural products and biologically active molecules. The specific conditions, such as base and solvent, are critical for facilitating this intramolecular cyclization over competing intermolecular reactions.

Design and Synthesis of Chemically Diverse Analogues

The development of novel chemical entities from a lead compound like this compound would theoretically follow established principles of medicinal and synthetic chemistry. This would involve the rational design of new molecules with potentially enhanced or modified properties, followed by their synthesis, often utilizing high-throughput combinatorial techniques to generate extensive libraries of related compounds for screening.

Rational Design Principles for Novel Chemical Entities

Rational drug design relies on understanding the three-dimensional structure and electronic properties of a target molecule and its biological partner, such as a receptor or enzyme. Based on this, new molecules can be designed to improve binding affinity, selectivity, and pharmacokinetic properties. For a compound like this compound, rational design would involve modifications at several key positions:

The Benzoate Ring: Substitution at various positions on the aromatic ring could influence the molecule's electronic properties, steric hindrance, and potential for new interactions with a biological target.

The Ester Linkage: Replacement of the methyl ester with other alkyl or aryl groups could alter the compound's solubility, metabolic stability, and activity as a potential prodrug.

The Chloroethyl Side Chain: Modification of the chloroethyl group, for instance, by replacing the chlorine with other halogens or functional groups, would directly impact its reactivity and potential as an alkylating agent.

Structure-Activity Relationship (SAR) studies of analogous compounds, such as other substituted benzoic acid esters, provide a foundational understanding for such design efforts. For example, research on various benzoic acid derivatives has shown how different substituents on the benzene ring can modulate biological activity. However, specific SAR data for this compound is not available.

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of different but structurally related molecules. A combinatorial library of this compound derivatives could be hypothetically constructed by reacting a common core structure with a variety of building blocks.

For instance, one could envision a library synthesis starting from 2-(2-chloroethyl)benzoyl chloride. This intermediate could be reacted with a diverse set of alcohols to generate a library of esters with varying ester groups. Alternatively, a library could be generated by starting with a range of substituted benzoic acids, converting them to their corresponding methyl esters, and then introducing the 2-chloroethyl side chain.

The general workflow for such a combinatorial synthesis is outlined below:

| Step | Description | Example Reactants |

| 1. Scaffold Preparation | Synthesis of the core molecular structure. | 2-(2-chloroethyl)benzoic acid |

| 2. Library Generation | Reaction of the scaffold with a diverse set of building blocks. | Various alcohols (e.g., ethanol (B145695), propanol, benzyl (B1604629) alcohol) |

| 3. Purification | Removal of excess reagents and byproducts. | High-performance liquid chromatography (HPLC) |

| 4. Characterization | Confirmation of the structure and purity of the library members. | Mass spectrometry, NMR spectroscopy |

While the principles are clear, the absence of published reports on the creation of combinatorial libraries specifically from this compound indicates that this area remains unexplored or the findings have not been publicly disseminated. The research on combinatorial libraries of other benzoic acid derivatives confirms the feasibility of such approaches within this class of compounds.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

A key application of methyl 2-(2-chloroethyl)benzoate is in the synthesis of fused ring systems through intramolecular cyclization reactions. The chloroethyl chain can react with a nucleophile, often introduced or present elsewhere on the molecule, to form a new ring.

For instance, the chloroethyl group can participate in cyclization reactions to form heterocyclic structures. One notable example involves the intramolecular cyclization of a nitroaromatic mustard, methyl N-(2-[bis(2-chloroethyl)amino]- 5-nitrophenyl)anthranilate, which results in the formation of Methyl 2-[4-(2-chloroethyl)-2,3-dihydro-7-nitroquinoxalin-1-yl]benzoate. nih.gov This reaction demonstrates the ability of the chloroethyl group to act as an electrophile in ring-closing processes, leading to the construction of complex heterocyclic scaffolds like the quinoxaline (B1680401) system. nih.gov Such heterocyclic cores are prevalent in a vast array of biologically active compounds.

Utilization in the Construction of Multifunctional Molecules

The distinct reactivity of its functional groups allows this compound to be a cornerstone in the assembly of multifunctional molecules. Chemists can selectively manipulate one part of the molecule while leaving the other intact for subsequent transformations, enabling the efficient build-up of molecular complexity.

This strategy is particularly valuable in the development of novel therapeutic agents. For example, derivatives of this compound are used as intermediates in the synthesis of molecules designed to interact with the central nervous system (CNS). The core structure can be elaborated with various pharmacophores to create libraries of compounds for screening and drug discovery. While specific drug syntheses are often proprietary, the general approach involves using the chloroethyl group for alkylation reactions and the ester for modifications that influence properties like solubility and receptor binding.

The synthesis of N-substituted anthranilic acids, which are important in medicinal chemistry, can be achieved through reactions involving related benzoate (B1203000) structures. researchgate.net This highlights the role of the benzoate core as a scaffold for attaching diverse functional groups, leading to molecules with tailored biological activities.

Strategic Application as a Building Block in Multi-Step Chemical Syntheses

In the context of multi-step total synthesis, this compound is valued as a robust and versatile building block. Its structure provides a reliable foundation upon which complex target molecules can be assembled piece by piece. The ability to perform reactions at either the chloroethyl side chain or the ester group in a controlled manner is a significant strategic advantage.

A typical synthetic sequence might involve an initial nucleophilic substitution on the chloroethyl group to introduce a key fragment of the target molecule. In subsequent steps, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. This stepwise approach allows for the convergent and efficient synthesis of complex products. The related compound, methyl 2-formylbenzoate, is highlighted as a versatile substrate for creating a variety of bioactive compounds, underscoring the synthetic power of the substituted benzoate scaffold. researchgate.net

Table 1: Representative Synthetic Transformations

| Starting Material | Reagent(s) | Product Type | Application |

|---|---|---|---|

| This compound | Amine (R-NH2) | N-substituted aminoethyl benzoate | Intermediate for pharmaceuticals |

| This compound | Sodium Azide (NaN3) | Azidoethyl benzoate | Precursor for click chemistry, heterocycle synthesis |

| This compound | Sodium Hydroxide (NaOH) then Acid | 2-(2-chloroethyl)benzoic acid | Intermediate for further functionalization |

Development of Research Reagents and Probes based on the Chemical Compound Scaffold

The structural framework of this compound is also adaptable for the creation of specialized chemical tools, such as molecular probes and reagents for biological research. By attaching reporter groups, such as fluorophores or biotin, to the scaffold, scientists can design molecules to study biological processes.

For example, the chloroethyl group can be used to covalently link the molecule to a specific biological target (a process known as alkylation). If a fluorescent tag is also incorporated into the molecule, the resulting probe can be used to visualize the location and abundance of its target within cells or tissues. The development of such probes is a vital area of chemical biology, enabling a deeper understanding of cellular function and disease mechanisms. While direct examples for this specific compound are not prevalent in general literature, the synthesis of related nitrogen mustards for use as antineoplastic agents follows a similar principle of a reactive alkylating group on an aromatic carrier. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of Methyl 2-(2-chloroethyl)benzoate and for its isolation. Gas and liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography (GC) Applications in Compound Analysis

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. In a typical GC analysis, the compound is vaporized and passed through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

Studies have utilized GC to monitor the progress of reactions producing benzoate (B1203000) esters. wiley-vch.de For instance, the H2 reduction of methyl benzoate to benzyl (B1604629) alcohol can be tracked by GC to determine the yield and the ratio of products in the crude reaction mixture. wiley-vch.de The retention time of a compound is a key parameter in its identification. For example, in a specific GC method, methyl benzoate was observed to have a retention time of 1.27 minutes. wiley-vch.de

Different GC columns and conditions can be employed to optimize separation. For the analysis of chloroethyl esters, capillary columns such as SE-30 have been used. nist.gov The retention indices of 2-chloroethyl benzoate have been determined on such non-polar columns with temperature programming. nist.gov Furthermore, GC coupled with a flame ionization detector (FID) or a detector specific for halogens can provide quantitative and selective detection of chloroethyl derivatives. nih.gov The use of a halogen-specific detector allows for the differentiation of chloroethyl esters from other compounds based on their chlorine content. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination that provides both separation and structural information. The mass spectrum of a compound serves as a molecular fingerprint. For instance, the GC-MS analysis of methyl 2-chlorobenzoate (B514982) reveals characteristic peaks at m/z 139 and 170, which are crucial for its identification. nih.gov

Liquid Chromatography (LC) for Complex Mixture Analysis

While GC is suitable for volatile compounds, liquid chromatography is often preferred for the analysis of less volatile or thermally labile compounds. High-performance liquid chromatography (HPLC) is a widely used LC technique that employs high pressure to force the solvent through a column packed with a stationary phase.

Though specific HPLC methods for this compound are not extensively detailed in the provided context, the general principles of LC are applicable. The separation mechanism in LC is based on the compound's affinity for the stationary and mobile phases. By selecting appropriate stationary phases (e.g., reversed-phase C18) and mobile phase compositions (e.g., mixtures of water and acetonitrile (B52724) or methanol), effective separation of benzoate derivatives from reaction mixtures or impurities can be achieved. The progress of reactions can be monitored using techniques like thin-layer chromatography (TLC), which is a form of liquid chromatography. rsc.org

Advanced Extraction and Sample Preparation Techniques for Non-Biological Matrices

Effective analysis of this compound from various non-biological matrices, such as environmental samples or reaction mixtures, necessitates robust extraction and sample preparation methods. These techniques aim to isolate the target analyte from interfering substances and concentrate it for analysis.

A common procedure for isolating products from a reaction mixture involves neutralization with an aqueous solution, followed by extraction with an organic solvent like ethyl acetate. rsc.org The organic extracts are then dried, and the solvent is removed under reduced pressure. rsc.org Purification of the crude product is often achieved through column chromatography on silica (B1680970) gel. rsc.org

For trace analysis in complex matrices like soil, more advanced techniques are employed. Accelerated solvent extraction (ASE) is a method that uses elevated temperatures and pressures to increase the efficiency of solvent extraction. researchgate.net Following extraction, a clean-up step, such as gel permeation chromatography, may be necessary to remove interfering matrix components. researchgate.net

Dispersive liquid-liquid microextraction (DLLME) is another advanced sample preparation technique. In DLLME, a small amount of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. Methyl benzoate itself has been utilized as a non-halogenated extraction solvent in DLLME for the preconcentration of metal ions. researchgate.netrsc.org This demonstrates the potential for using related benzoate esters in similar microextraction methods. The principle involves the rapid partitioning of the analyte from the aqueous phase into the fine droplets of the extraction solvent. researchgate.netrsc.org

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental for elucidating the precise chemical structure of this compound and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed structural information.

The ¹H NMR spectrum of a related compound, 2-hydroxyethyl benzoate, shows characteristic signals for the aromatic protons and the protons of the ethyl group. rsc.org Specifically, the multiplets for the aromatic protons appear in the range of δ 7.23-7.93 ppm, while the methylene (B1212753) protons adjacent to the ester and hydroxyl groups appear as multiplets around δ 4.27-4.31 ppm and δ 3.77-3.82 ppm, respectively. rsc.org For this compound, similar patterns would be expected, with the chemical shifts influenced by the chloro substituent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of 2-hydroxyethyl benzoate, the carbonyl carbon of the ester group resonates at approximately 167.0 ppm, while the carbons of the aromatic ring appear between 128.3 and 133.1 ppm. rsc.org The methylene carbons of the ethyl group are observed at around 60.8 and 66.5 ppm. rsc.org The presence of the chlorine atom in this compound would cause a downfield shift in the signal of the adjacent carbon.

The following table summarizes the key NMR data for related benzoate compounds, which can be used to predict the expected shifts for this compound.

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Hydroxyethyl benzoate | 7.93 (d, 2H), 7.44–7.36 (m, 1H), 7.30–7.23 (m, 2H), 4.31–4.27 (m, 2H), 3.82–3.77 (m, 2H), 3.55 (s, 1H) rsc.org | 167.0, 133.1, 129.6, 128.3, 66.5, 60.8 rsc.org |

| 2-Hydroxyethyl 4-bromobenzoate | 7.91 (d, 2H), 7.58 (d, 2H), 4.46–4.41 (m, 2H), 3.96–3.86 (m, 2H), 2.26 (s, 1H) rsc.org | 166.3, 131.7, 131.2, 128.7, 128.3, 66.8, 61.2 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For this compound, the most characteristic absorption bands would be due to the carbonyl group (C=O) of the ester and the C-Cl bond. The C=O stretching vibration in esters typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also be present. The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, between 800 and 600 cm⁻¹.

The IR spectrum of a similar compound, methyl 2-hydroxybenzoate, shows prominent peaks for the hydroxyl and ester functional groups. docbrown.info The fingerprint region of the IR spectrum, from approximately 1500 to 400 cm⁻¹, contains a unique pattern of overlapping vibrations that is characteristic of the specific molecule. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic esters like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the substituent groups on the ring. Theoretical studies using time-dependent density functional theory (TD-DFT) can complement experimental findings by predicting the electronic absorption spectra. researchgate.net For instance, studies on similar benzoate derivatives have utilized DFT to correlate calculated electronic transitions with experimentally observed UV-Vis spectra. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

Mass Spectrometry (MS) for Mechanistic Elucidation and Molecular Weight Confirmation

Mass spectrometry is an indispensable technique for confirming the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of this compound (C9H9ClO2) is calculated to be 184.0291. nih.gov HRMS can distinguish this from other ions with the same nominal mass, thus confirming the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. nih.gov In a typical MS/MS experiment, the molecular ion of this compound (m/z 184.62 for the isotopic peak) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. nih.govnist.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage of the ester linkage. libretexts.org For this compound, expected fragmentations would involve the loss of the -OCH3 group (methoxide radical) or the -CH2CH2Cl group (chloroethyl radical). The analysis of these fragments helps in piecing together the structure of the original molecule. The study of fragmentation patterns is crucial for the structural elucidation of metabolites and related compounds in complex mixtures. nih.gov

The mass spectrum of the isomeric compound 2-Chloroethyl benzoate shows characteristic peaks that can be used for its identification. nist.gov Similarly, the fragmentation of related methyl benzoates, such as methyl 2-hydroxybenzoate, reveals characteristic losses of the methoxy (B1213986) group and other fragments, providing a basis for interpreting the mass spectrum of this compound. docbrown.infodocbrown.info

Interactive Data Table: Key Analytical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique | Key Findings |

| This compound | C9H9ClO2 | 184.62 | HRMS | Exact mass confirms elemental composition. nih.gov |

| This compound | C9H9ClO2 | 184.62 | MS/MS | Fragmentation patterns reveal structural motifs. |

| Methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate | C16H12Cl2N2O2 | 349.19 | X-ray Crystallography | Molecules linked by C—H⋯N hydrogen bonds. nih.gov |

| Methyl 2-[(2-methylphenoxy)methyl]benzoate | C16H16O3 | 256.29 | X-ray Crystallography | Molecule is essentially planar. researchgate.net |

| 2-Chloroethyl benzoate | C9H9ClO2 | 184.62 | Mass Spectrometry | Provides a reference mass spectrum for a structural isomer. nist.gov |

Theoretical and Computational Chemistry Investigations of Methyl 2 2 Chloroethyl Benzoate

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis offers a microscopic view of the distribution of electrons and the resulting molecular properties. For Methyl 2-(2-chloroethyl)benzoate, these analyses are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Interactive Data Table: Predicted Ground State Properties of this compound

| Property | Predicted Value | Unit |

| Total Electronic Energy | (Value) | Hartrees |

| Dipole Moment | (Value) | Debye |

| C=O Bond Length | ~1.21 | Ångströms |

| C-Cl Bond Length | ~1.80 | Ångströms |

| C-O (ester) Bond Length | ~1.36 | Ångströms |

Note: The values in this table are hypothetical and represent typical bond lengths for these types of functional groups. Actual calculated values would depend on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the ester group. The LUMO, on the other hand, is expected to be centered on the antibonding orbital of the C-Cl bond and the carbonyl carbon of the ester group. The relatively low-lying LUMO associated with the C-Cl bond suggests that this site is susceptible to nucleophilic attack. The HOMO-LUMO gap can provide a quantitative measure of this reactivity. A smaller gap generally implies higher reactivity.

Interactive Data Table: Predicted FMO Properties of this compound

| Property | Predicted Value | Unit |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap | (Value) | eV |

Note: The values in this table are hypothetical and would be determined by specific quantum chemical calculations.

An Electrostatic Potential (ESP) surface, or Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how molecules will interact with each other. libretexts.org The ESP map is colored to represent different regions of electrostatic potential, with red typically indicating electron-rich, negative potential areas (attractive to electrophiles) and blue indicating electron-poor, positive potential areas (attractive to nucleophiles). avogadro.ccyoutube.com

For this compound, the ESP map would be expected to show regions of high negative potential around the electronegative oxygen atoms of the carbonyl group and the chlorine atom. Conversely, regions of positive potential would be anticipated around the hydrogen atoms and, significantly, on the carbon atom bonded to the chlorine. This positive potential on the carbon of the chloroethyl group further confirms its susceptibility to attack by nucleophiles.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the transition states and energy barriers that govern the course of a chemical reaction.

This compound, as a primary alkyl halide, can undergo both nucleophilic substitution (S(_N)2) and elimination (E2) reactions. nih.govucsb.edulibretexts.org Computational chemistry can be used to model the transition states for these competing pathways. researchgate.netacs.org A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. ncert.nic.inchemguide.co.uk

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. ncert.nic.inscribd.com The transition state would feature the nucleophile and the leaving group partially bonded to the central carbon atom. In an E2 reaction, a base abstracts a proton from the carbon adjacent to the one bearing the chlorine, with the simultaneous formation of a double bond and departure of the chloride ion. The transition state for this process involves partial bonds between the base and the proton, the carbon atoms forming the double bond, and the carbon and the leaving group.

By calculating the energies of these respective transition states, the activation energies for both the S(_N)2 and E2 pathways can be determined and compared, allowing for a prediction of which reaction is more likely to occur under specific conditions. nih.govorganicchemistrytutor.com

Interactive Data Table: Hypothetical Activation Energies for Competing Reactions

| Reaction Pathway | Reactant | Base/Nucleophile | Activation Energy (ΔE‡) (kcal/mol) |

| S(_N)2 | This compound | OH⁻ | (Value) |

| E2 | This compound | OH⁻ | (Value) |

Note: The relative activation energies would determine the major product. These values are hypothetical.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. csbsju.edulibretexts.orgyale.edu For a chemical reaction, a PES can be used to visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. researchgate.netresearchgate.net

Mapping the PES for the reaction of this compound with a nucleophile or base would provide a comprehensive view of the energetic landscape. The surface would show a "valley" corresponding to the stable reactants and another for the products. These valleys would be connected by a "saddle point," which represents the transition state. The path of lowest energy connecting the reactant and product valleys is the reaction coordinate.

By analyzing the PES, one can understand the dynamics of the reaction and the factors that influence its outcome. For example, the shape of the PES in the region of the transition state can provide information about the synchronicity of bond-breaking and bond-forming events.

Molecular Dynamics Simulations to Explore Conformational Space and Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and predict the reactivity of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into its dynamic behavior.

The conformational space of this compound is primarily dictated by the rotational freedom around the single bonds of the 2-chloroethyl group and the ester linkage. MD simulations can systematically explore these degrees of freedom to identify low-energy conformers and the energy barriers between them. The interaction of the chloroethyl side chain with the aromatic ring and the methyl ester group is of particular interest, as it can lead to specific folded or extended conformations that may influence the molecule's reactivity and physical properties.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water or an implicit solvent model to mimic solution conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformational states.

By analyzing the trajectory from an MD simulation, a potential energy surface can be constructed, highlighting the most stable conformers. For this compound, key dihedral angles to monitor would be those around the C-C and C-O bonds of the side chain.

Furthermore, MD simulations can provide insights into the molecule's reactivity. By observing the fluctuations and vibrational modes of the molecule, regions susceptible to chemical attack can be identified. For instance, the simulations can reveal the solvent accessibility of the ester carbonyl group or the chloroethyl group, which are potential sites for nucleophilic or electrophilic attack. While classical MD does not model bond breaking and formation directly, it can be combined with quantum mechanics (QM/MM methods) to study reaction mechanisms in detail.

The following table summarizes the key dihedral angles that define the major conformational isomers of this compound, which would be a primary focus of MD simulation studies.

| Dihedral Angle | Description | Expected Conformers |

| O=C-O-CH₂ | Rotation around the ester C-O bond | syn-periplanar, anti-periplanar |

| C-O-CH₂-CH₂ | Rotation around the O-CH₂ bond | gauche, anti |

| O-CH₂-CH₂-Cl | Rotation around the CH₂-CH₂ bond | gauche, anti |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve the electronic Schrödinger equation to determine the electronic structure and properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The accuracy of the predicted shifts is highly dependent on the choice of the functional and basis set.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the ester, and the two methylene (B1212753) groups of the chloroethyl chain. The chemical shifts of the methylene protons would be particularly sensitive to the molecule's conformation.

The predicted ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the chloroethyl group.

A table of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| O-CH₃ | 3.9 | 52 |

| O-CH₂ | 4.5 | 65 |

| CH₂-Cl | 3.8 | 42 |

| C=O | - | 166 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. This is typically done by performing a frequency calculation after a geometry optimization. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, the most characteristic IR absorption bands would be the C=O stretching of the ester group, the C-O stretching vibrations, the C-H stretching of the aromatic ring and the alkyl groups, and the C-Cl stretching vibration. Comparing the computed spectrum with an experimental one can aid in the structural elucidation of the compound.

The following table lists the predicted key IR vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1100 - 1300 |

| C-Cl Stretch | 650 - 750 |

UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The position of the absorption maxima (λ_max) can be influenced by the substituents on the ring. The ester and chloroethyl groups may cause a slight shift in the absorption bands compared to unsubstituted benzene.

Nonlinear Optical (NLO) Properties: Theoretical calculations can also be used to predict the nonlinear optical properties of molecules. NLO materials have applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods.

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the ester group is electron-withdrawing, and the benzene ring provides the π-system. While not a classic "push-pull" system, computational studies can quantify its NLO response. The calculated hyperpolarizability values would indicate its potential for use in NLO applications.

The table below summarizes the predicted electronic and NLO properties for this compound.

| Property | Predicted Value |

| λ_max (UV-Vis) | ~230 nm, ~275 nm |

| First Hyperpolarizability (β) | Low to moderate |

Future Research Directions and Unexplored Avenues

Development of Novel Organometallic Transformations Involving the Chemical Compound

The presence of both an aryl halide precursor (the chloroethyl group) and a carboxylate group on the benzene (B151609) ring makes Methyl 2-(2-chloroethyl)benzoate a promising substrate for various organometallic transformations. Future research could focus on:

Cross-Coupling Reactions: A systematic investigation into palladium, nickel, or copper-catalyzed cross-coupling reactions at the chloroethyl position could be undertaken. This would involve screening a wide range of coupling partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling). The development of novel ligand systems to promote these reactions with high efficiency and selectivity would be a key area of focus.

C-H Activation: Directed C-H activation at the ortho-position to the ester group, followed by functionalization, presents another exciting avenue. Rhodium or ruthenium-based catalytic systems could be explored to introduce new functional groups, leading to the synthesis of complex poly-substituted aromatic compounds.

Metal-Catalyzed Cyclization Reactions: The chloroethyl side chain is well-suited for intramolecular cyclization reactions. Research into transition metal-catalyzed processes, such as Heck-type cyclizations, could lead to the formation of novel heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Exploration of Underutilized Reactivity Modes of the Chloroethylbenzoate Moiety

Beyond standard transformations, the unique electronic and steric environment of the chloroethylbenzoate moiety offers opportunities to explore less common reactivity patterns.

Radical-Mediated Reactions: The chloroethyl group can serve as a precursor for radical generation under photoredox or other radical initiation conditions. The subsequent intramolecular or intermolecular addition of these radicals to various acceptors could provide access to a diverse range of molecular architectures.

Nucleophilic Aromatic Substitution (SNAAr): While less common for chloroalkanes, investigating conditions that could promote intramolecular SNAr reactions, potentially involving activation of the aromatic ring, could lead to the synthesis of novel cyclic ethers or other heterocyclic systems.

Rearrangement Reactions: Exploration of acid- or base-catalyzed rearrangement reactions of the chloroethylbenzoate scaffold could uncover novel synthetic pathways to valuable structural motifs.

Advancements in Asymmetric Synthesis Utilizing the Chemical Compound as a Chiral Precursor

The development of enantioselective transformations is a cornerstone of modern organic synthesis. Future research could focus on utilizing this compound in asymmetric synthesis.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of the chloroethyl group or for reactions at other positions on the molecule is a primary goal. This could involve chiral metal complexes or organocatalysts to control the stereochemical outcome of reactions.

Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to the carboxylate group could be used to direct stereoselective reactions at the chloroethyl side chain or the aromatic ring. Subsequent removal of the auxiliary would provide access to enantioenriched products.

| Research Focus | Potential Transformation | Catalyst/Reagent Type | Desired Outcome |

| Asymmetric Cross-Coupling | Enantioselective Suzuki or Negishi Coupling | Chiral Palladium or Nickel Complexes | Synthesis of chiral biaryls or other coupled products |

| Asymmetric Cyclization | Enantioselective Intramolecular Heck Reaction | Chiral Palladium Catalysts | Formation of enantioenriched heterocyclic compounds |

| Chiral Auxiliary Control | Diastereoselective Alkylation or Addition | Stoichiometric Chiral Auxiliary | Synthesis of diastereomerically pure intermediates |

Integration of Machine Learning and AI in Chemical Synthesis Design for Related Compounds

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis planning. nih.govnih.govresearchgate.netresearchgate.nettcsedsystem.edu For compounds related to this compound, these computational tools can be leveraged in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this starting material. nih.gov These algorithms can analyze vast reaction databases to identify non-obvious disconnections and synthetic strategies.

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for transformations involving the chloroethylbenzoate scaffold, thereby accelerating experimental workflows and improving reaction yields.

Prediction of Novel Reactivity: By analyzing the structural and electronic properties of this compound and related compounds, ML models could predict previously unexplored modes of reactivity, guiding experimentalists toward the discovery of new chemical transformations.

Q & A